Cas no 573-54-6 (2-Bromo-3-nitrobenzoic acid)
2-Bromo-3-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-3-nitrobenzoic acid
- 2-bromo-3-nitrobenzoic aci
- 2-BROMO-3-NITROBENZOIC ACID (KG LEVEL)
- NSC 9006
- 2-Bromo-3-nitrobenzoicacid
- Benzoic acid, 2-bromo-3-nitro-
- 2-bromo-3-nitro-benzoic acid
- WTDJEGSXLFHZPY-UHFFFAOYSA-N
- NSC9006
- PubChem4714
- KSC273M5T
- Benzoicacid, 2-bromo-3-nitro-
- WT1929
- SBB003180
- STK365754
- HT1064
- BBL000668
- EN300-103369
- A8175
- MFCD00074899
- EINECS 209-356-3
- AI3-03712
- NSC-9006
- DTXSID00205917
- AM20040742
- B3322
- CS-W002315
- AA-516/30011002
- AC-3915
- HY-W002315
- J-508239
- 2-Bromo-3-Nitro Benzoic Acid
- AKOS005442713
- PS-5708
- SY018364
- 2-Bromo-3-nitrobenzoic acid, technical grade, 90%
- NS00033695
- FT-0601342
- SCHEMBL289280
- 573-54-6
- 2-Bromo-3-nitrobenzoic acid,95%
- DTXCID30128408
- DB-005194
- 209-356-3
- FB33689
-
- MDL: MFCD00074899
- Inchi: 1S/C7H4BrNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)
- InChI Key: WTDJEGSXLFHZPY-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1C(=O)O)[N+](=O)[O-]
- BRN: 2107973
Computed Properties
- Exact Mass: 244.93200
- Monoisotopic Mass: 244.93237
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 83.1
Experimental Properties
- Color/Form: White to yellow powder or crystal
- Density: 1.892
- Melting Point: 186.0 to 191.0 deg-C
- Boiling Point: 337.7℃ at 760 mmHg
- Flash Point: 158.1℃
- Refractive Index: 1.65
- PSA: 83.12000
- LogP: 2.57870
2-Bromo-3-nitrobenzoic acid Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
- Storage Condition:Store at room temperature
2-Bromo-3-nitrobenzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Bromo-3-nitrobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013012778-250mg |
2-Bromo-3-nitrobenzoic acid |
573-54-6 | 97% | 250mg |
$475.20 | 2023-09-01 | |
| Alichem | A013012778-500mg |
2-Bromo-3-nitrobenzoic acid |
573-54-6 | 97% | 500mg |
$831.30 | 2023-09-01 | |
| Alichem | A013012778-1g |
2-Bromo-3-nitrobenzoic acid |
573-54-6 | 97% | 1g |
$1460.20 | 2023-09-01 | |
| Chemenu | CM158190-100g |
2-Bromo-3-nitrobenzoic acid |
573-54-6 | 95+% | 100g |
$340 | 2021-06-17 | |
| Chemenu | CM158190-1000g |
2-Bromo-3-nitrobenzoic acid |
573-54-6 | 95+% | 1000g |
$1650 | 2021-06-17 | |
| Fluorochem | 065838-1g |
2-Bromo-3-nitrobenzoic acid |
573-54-6 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 065838-5g |
2-Bromo-3-nitrobenzoic acid |
573-54-6 | 95% | 5g |
£17.00 | 2022-03-01 | |
| Fluorochem | 065838-10g |
2-Bromo-3-nitrobenzoic acid |
573-54-6 | 95% | 10g |
£32.00 | 2022-03-01 | |
| Fluorochem | 065838-25g |
2-Bromo-3-nitrobenzoic acid |
573-54-6 | 95% | 25g |
£72.00 | 2022-03-01 | |
| TRC | B683145-250mg |
2-Bromo-3-nitrobenzoic Acid |
573-54-6 | 250mg |
$ 64.00 | 2023-04-18 |
2-Bromo-3-nitrobenzoic acid Suppliers
2-Bromo-3-nitrobenzoic acid Related Literature
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1. Heterocyclic synthesis from o-halogeno-acids. Part III. Synthesis of 2-methylindole-4-carboxylic acid and related compounds and of some derivatives of 3-phenylisoquinolin-1(2H)-oneDonald E. Ames,Odartey Ribeiro J. Chem. Soc. Perkin Trans. 1 1976 1073
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2. 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivativesLoay K. A. Rahman,Richard M. Scrowston J. Chem. Soc. Perkin Trans. 1 1984 385
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Nicholas V. Borrero,Fang Bai,Cristian Perez,Benjamin Q. Duong,James R. Rocca,Shouguang Jin,Robert W. Huigens III Org. Biomol. Chem. 2014 12 881
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4. Pigments of pseudomonas species. Part III. The synthesis of demethylaeruginosin B and aeruginosin BR. K. Bentley,F. G. Holliman J. Chem. Soc. C 1970 2447
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Daniel A. McNaughton,Lauren K. Macreadie,Philip A. Gale Org. Biomol. Chem. 2021 19 9659
Additional information on 2-Bromo-3-nitrobenzoic acid
Recent Advances in the Application of 2-Bromo-3-nitrobenzoic Acid (CAS 573-54-6) in Chemical Biology and Pharmaceutical Research
2-Bromo-3-nitrobenzoic acid (CAS 573-54-6) has emerged as a versatile intermediate in chemical biology and pharmaceutical research due to its unique structural properties and reactivity. Recent studies have highlighted its potential in the synthesis of novel bioactive compounds, drug discovery, and material science. This research brief aims to summarize the latest findings and applications of this compound, providing insights into its role in advancing scientific and industrial endeavors.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of 2-Bromo-3-nitrobenzoic acid as a key building block in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The researchers utilized its bromo and nitro functional groups to facilitate Suzuki-Miyaura cross-coupling reactions, yielding a library of compounds with potent inhibitory activity against cancer-related PPIs. The study reported a significant improvement in binding affinity and selectivity compared to previous generations of inhibitors.
In another groundbreaking study, 2-Bromo-3-nitrobenzoic acid was employed in the development of fluorescent probes for real-time imaging of enzymatic activity in live cells. The nitro group's electron-withdrawing properties were exploited to enhance the probe's sensitivity, enabling the detection of low-abundance enzymes in complex biological systems. This application has opened new avenues for diagnostic and therapeutic monitoring in diseases such as Alzheimer's and Parkinson's.
Recent advancements in green chemistry have also explored the use of 2-Bromo-3-nitrobenzoic acid as a catalyst in sustainable synthetic processes. A 2024 study in Green Chemistry demonstrated its efficacy in promoting C-H activation reactions under mild conditions, reducing the need for toxic heavy metals and high-energy inputs. This approach aligns with the growing demand for environmentally friendly pharmaceutical manufacturing practices.
The compound's potential in material science was highlighted in a Nature Materials publication, where it served as a precursor for the synthesis of novel organic semiconductors. The unique electronic properties imparted by its molecular structure contributed to enhanced charge transport characteristics, making it a promising candidate for next-generation optoelectronic devices.
Despite these promising developments, challenges remain in the large-scale production and purification of 2-Bromo-3-nitrobenzoic acid. Recent optimization studies have focused on improving yield and purity through innovative crystallization techniques and solvent systems, as reported in Organic Process Research & Development (2023). These advancements are critical for meeting the growing demand in industrial applications.
In conclusion, 2-Bromo-3-nitrobenzoic acid (CAS 573-54-6) continues to demonstrate significant value across multiple research domains. Its versatility as a synthetic intermediate, combined with recent methodological improvements, positions it as an important tool in the development of new pharmaceuticals, diagnostic agents, and advanced materials. Future research directions may include exploring its applications in targeted drug delivery systems and as a scaffold for the development of covalent inhibitors.
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